molecular formula C24H22N4OS B11673427 N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide

N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide

Cat. No.: B11673427
M. Wt: 414.5 g/mol
InChI Key: ABSAKMIHLZLDDL-MFKUBSTISA-N
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Description

N’-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core by the condensation of o-phenylenediamine with an appropriate aldehyde.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The thioether derivative is further reacted with hydrazine to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with benzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N’-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-Benzylidene-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
  • 2-((1,1’-Biphenyl)-4-yloxy)N’-(4-((4-methylbenzyl)oxy)benzylidene)acetohydrazide

Uniqueness

N’-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide is unique due to its specific structural features, such as the benzimidazole core and the thioether linkage

Biological Activity

N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide is a complex organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound features a unique structure comprising a benzimidazole moiety, a thioether linkage, and an acetohydrazide functional group, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄OS, with an approximate molecular weight of 414.5 g/mol. The compound is synthesized through a series of reactions involving the formation of the benzimidazole core, thioether formation, hydrazide synthesis, and Schiff base formation.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition or modulation of their activities, resulting in significant biological effects. For instance, the benzimidazole scaffold is known for its diverse pharmacological properties, including anticancer and antimicrobial activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated effectiveness against various bacterial strains, with mechanisms involving disruption of bacterial cell walls or inhibition of essential metabolic pathways. In comparative assays, it exhibited activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). The compound's IC50 values suggest moderate to high potency against these cell lines, indicating its potential as a chemotherapeutic agent .

Study 1: Antimicrobial Evaluation

A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values lower than those for conventional antibiotics like ciprofloxacin .

Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction. The study reported IC50 values ranging from 10 µM to 30 µM across different cell lines, showcasing its potential as a lead compound for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications on the benzimidazole core significantly influence the biological activity of derivatives. For example, substituents on the benzene ring adjacent to the benzimidazole moiety enhance binding affinity to biological targets, thereby improving efficacy against pathogens and cancer cells .

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H22N4OS/c1-18-11-13-20(14-12-18)16-28-22-10-6-5-9-21(22)26-24(28)30-17-23(29)27-25-15-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+

InChI Key

ABSAKMIHLZLDDL-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

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